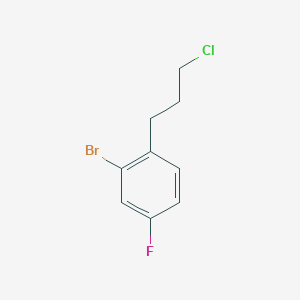
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides with aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-1-(3-chloropropyl)-4-fluorobenzene.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives depending on the electrophile used.
Reduction: Formation of partially or fully reduced products, such as 2-bromo-1-(3-chloropropyl)-4-fluorocyclohexane.
科学研究应用
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(3-chloropropyl)-4-chlorobenzene
- 2-Bromo-1-(3-chloropropyl)-4-bromobenzene
- 2-Bromo-1-(3-chloropropyl)-4-iodobenzene
Uniqueness
2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H9BrClF |
|---|---|
分子量 |
251.52 g/mol |
IUPAC 名称 |
2-bromo-1-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI 键 |
HRZJAUHFCVRGQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



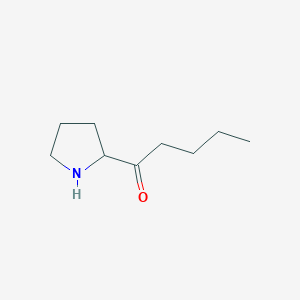
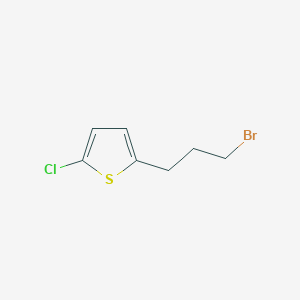
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
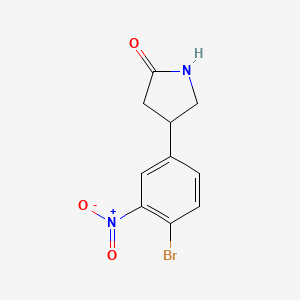


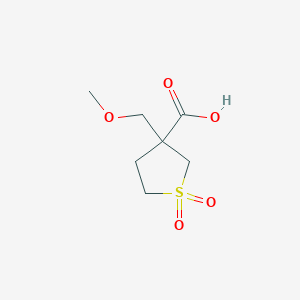
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
